molecular formula C₂₀H₂₆D₄O₂ B1155296 Norethandrolone-d4

Norethandrolone-d4

Cat. No.: B1155296
M. Wt: 306.48
Attention: For research use only. Not for human or veterinary use.
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Description

Norethandrolone-d4 is a deuterated analog of norethandrolone, a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. The "-d4" suffix indicates the substitution of four hydrogen atoms with deuterium at specific molecular positions. Deuterated compounds like this compound are primarily used as internal standards in mass spectrometry and analytical chemistry to improve quantification accuracy due to their nearly identical chemical behavior to non-deuterated counterparts but distinct mass signatures .

Its deuterated form likely retains the core 19-nortestosterone backbone with ethyl and hydroxyl modifications but incorporates deuterium to enhance metabolic stability and analytical utility.

Properties

Molecular Formula

C₂₀H₂₆D₄O₂

Molecular Weight

306.48

Synonyms

(17α)-17-Hydroxy-19-norpregn-4-en-3-one-d4;  17-(Ethyl-d4)-19-nortestosterone;  17α-(Ethyl-d4)-19-nortestosterone;  17α-(Ethyl-d4)-17-hydroxy-19-norandrost-_x000B_4-en-3-one;  17-ENT-d4;  CB 8022-d4;  NSC 70581-d4;  NSC 9893-d4;  Nileva-d4;  Nilevar-d4;  Pronabol-d4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Norethandrolone (Non-deuterated):

  • Structure: C₂₀H₂₈O₂ (vs. C₂₀H₂₄D₄O₂ for Norethandrolone-d4).
  • Role: Historically used for muscle-wasting conditions; moderate anabolic effects with reduced androgenic activity compared to testosterone.
  • Analytical Use: Lacks deuterium, making it less suitable as an internal standard in high-precision assays compared to this compound .

Testosterone-d3:

  • Key Difference: Deuterated at three positions (vs. four in this compound).
  • Application: Widely used in hormone assays to distinguish endogenous testosterone from exogenous sources. Unlike this compound, it retains full androgenic activity.

Non-Steroidal Deuterated Compounds (From and )

N-Nitrosodibenzylamine-d4 ():

  • Structure: C₁₄H₁₄N₂O (deuterated at unspecified positions).
  • Hazards: No classified health or environmental risks, but precautionary measures (e.g., avoiding inhalation) are advised due to unstudied toxicology .
  • Contrast with this compound: Unlike steroids, this nitrosamine derivative is primarily used in organic synthesis rather than biomedical research.

4-Nitrotoluene-2,3,5,6-d4 ():

  • Structure: C₇H₄D₃NO₂ (99% deuterium purity).
  • Application: Isotopic labeling in environmental or industrial chemistry.
  • Key Difference: Lacks the steroidal backbone, limiting its relevance to pharmacological studies compared to this compound .

Research and Regulatory Considerations

  • Analytical Methods: highlights that deuterated compounds like this compound require advanced techniques (e.g., LC-MS/MS) for precise separation from non-deuterated analogs in complex matrices .
  • Regulatory Gaps: Unlike N-Nitrosodibenzylamine-d4 (regulated under EC1272/08), this compound lacks specific regulatory classifications, reflecting its niche research application .

Limitations of Available Evidence

The provided materials lack direct data on this compound, necessitating inferences from structural analogs and general deuterated compound behavior. Further studies are needed to elucidate its pharmacokinetics and long-term stability.

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